molecular formula C14H9N3O6S2 B14455704 2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole CAS No. 76151-66-1

2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole

Cat. No.: B14455704
CAS No.: 76151-66-1
M. Wt: 379.4 g/mol
InChI Key: GXJUFAGQVNYNAK-UHFFFAOYSA-N
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Description

2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring substituted with a methanesulfonyl group and a 2,4-dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole typically involves multiple steps. One common method starts with the nitration of benzene to form 2,4-dinitrophenol. This intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group. Finally, the resulting compound is coupled with 1,3-benzothiazole under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved often include the modulation of biochemical processes such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Known for its use in the identification of carbonyl compounds.

    2,4-Dinitrophenol: Used in biochemical studies and as a metabolic stimulant.

    Benzothiazole derivatives: Widely studied for their diverse biological activities.

Uniqueness

2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs in terms of specificity and efficacy.

Properties

CAS No.

76151-66-1

Molecular Formula

C14H9N3O6S2

Molecular Weight

379.4 g/mol

IUPAC Name

2-[(2,4-dinitrophenyl)methylsulfonyl]-1,3-benzothiazole

InChI

InChI=1S/C14H9N3O6S2/c18-16(19)10-6-5-9(12(7-10)17(20)21)8-25(22,23)14-15-11-3-1-2-4-13(11)24-14/h1-7H,8H2

InChI Key

GXJUFAGQVNYNAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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